molecular formula C11H18ClN5 B12224952 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B12224952
M. Wt: 255.75 g/mol
InChI Key: DMMGLYGEBWNOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of related pyrazole derivatives provides critical insights into the molecular geometry of this compound. In a structurally analogous system, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, single-crystal X-ray diffraction revealed a monoclinic lattice with space group P2₁/c (no. 14), lattice parameters a = 9.5677(16) Å, b = 8.1755(15) Å, c = 14.846(3) Å, and β = 93.783(4)°, yielding a unit cell volume of 1158.7(4) ų. The molecular backbone features a pyrazole ring with substituents at the 1-, 3-, and 4-positions, analogous to the target compound’s isopropyl and aminomethyl groups.

Key bond lengths in the pyrazole core include C4–C1 (1.484(3) Å) and N2–C9 (1.337(3) Å), consistent with typical sp² hybridization. The isopropyl group adopts a staggered conformation relative to the pyrazole plane, minimizing steric clashes with adjacent substituents. For the target compound, the N-[(1-methyl-1H-pyrazol-3-yl)methyl] side chain likely induces similar conformational preferences, with torsion angles governed by van der Waals interactions between the methylpyrazole and isopropyl groups.

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.5677(16)
b (Å) 8.1755(15)
c (Å) 14.846(3)
β (°) 93.783(4)
V (ų) 1158.7(4)
Z 4

The aminomethyl linker (N–CH₂–pyrazole) likely adopts an extended conformation to optimize hydrogen-bonding interactions, as observed in cobalt complexes of pyrazol-4-amine derivatives.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum of analogous pyrazole derivatives reveals distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and pyrazole ring protons (δ ~6.5–8.0 ppm). For the target compound, the N-methyl group on the pendant pyrazole is expected to resonate near δ 3.8 ppm, while the aminomethyl CH₂ protons would appear as a singlet or multiplet at δ 3.3–4.0 ppm due to coupling with adjacent nitrogen atoms.

Infrared (IR) Spectroscopy:
Stretching vibrations associated with the secondary amine (N–H) typically occur near 3300–3500 cm⁻¹, while C–N stretches in the pyrazole ring appear at 1550–1600 cm⁻¹. The isopropyl group’s C–H asymmetric and symmetric stretches are observed at 2960–2870 cm⁻¹.

Mass Spectrometry (MS):
High-resolution ESI-MS of the compound should display a molecular ion peak at m/z 221.1665 (C₁₁H₁₉N₅⁺), with fragmentation pathways involving loss of the isopropyl group (−60.0936 Da) or cleavage of the aminomethyl linker (−30.0468 Da).

Tautomeric Behavior and Conformational Dynamics

Pyrazole derivatives exhibit tautomerism mediated by proton transfer between ring nitrogen atoms. In the target compound, the 1H-pyrazole ring exists predominantly as the 1H-tautomer due to stabilization by the isopropyl substituent. The pendant 1-methyl-1H-pyrazole group adopts a fixed tautomeric state, with the methyl group locking the proton at N1.

Conformational flexibility arises primarily from rotation about the C–N bond in the aminomethyl linker. Density functional theory (DFT) studies of similar systems suggest a rotational barrier of ~8–12 kcal/mol, corresponding to a half-life of microseconds at room temperature. Substituent effects, such as steric bulk from the isopropyl group, further restrict conformational sampling, favoring extended geometries that minimize intramolecular clashes.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-8-11(7-13-16)12-6-10-4-5-15(3)14-10;/h4-5,7-9,12H,6H2,1-3H3;1H

InChI Key

DMMGLYGEBWNOIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The reaction of hydrazine derivatives with 1,3-diketones remains a cornerstone for pyrazole synthesis. For the 1-isopropyl-1H-pyrazol-4-amine moiety, substituted hydrazines (e.g., isopropylhydrazine) react with acetylacetone derivatives under acidic or basic conditions. Key parameters include:

Parameter Optimal Conditions Yield Range Source
Solvent Ethanol/water (3:1) 65–78%
Temperature 80–100°C
Catalyst HCl or acetic acid

This method favors regioselectivity at the 4-position due to steric and electronic effects from the isopropyl group.

Halogenation-Reduction Pathways

An alternative route involves halogenating 4-nitropyrazole followed by reduction to the amine. As demonstrated in pesticide synthesis, 3-chloro-1H-pyrazol-4-amine intermediates are accessible via:

  • Halogenation : Treatment of 4-nitropyrazole with HCl (37%, 12 M) and bromine at 20°C for 1 hour.
  • Reduction : Catalytic hydrogenation using Pd/Al₂O₃ (5 wt%) under 100–800 kPa H₂ pressure.

This sequence achieves a 70–85% yield for the amine precursor, though competing side reactions necessitate precise stoichiometry.

Functionalization of Pyrazole Intermediates

Alkylation for N-Methylation

Introducing the methyl group at the pyrazole 1-position typically employs methyl iodide or dimethyl sulfate under basic conditions:

1H-pyrazole + CH₃I → 1-methyl-1H-pyrazole  
Conditions: K₂CO₃, DMF, 60°C, 4h  
Yield: 89%  

Excess methylating agent ensures complete substitution, though purification via chromatography is often required.

Reductive Amination for Methylene Bridge Formation

The critical N-[(1-methyl-1H-pyrazol-3-yl)methyl] segment is installed via reductive amination between a pyrazole-3-carbaldehyde and the primary amine of 1-isopropyl-1H-pyrazol-4-amine :

Reagent Conditions Yield Source
NaBH₃CN MeOH, 0°C → RT, 12h 68%
H₂ (Pd/C) EtOH, 50 psi, 6h 73%

Steric hindrance from the isopropyl group necessitates longer reaction times compared to simpler analogs.

Integrated Synthetic Pathways

Sequential Assembly Route

  • Step 1 : Synthesize 1-isopropyl-1H-pyrazol-4-amine via cyclocondensation (Section 1.1).
  • Step 2 : Prepare 1-methyl-1H-pyrazole-3-carbaldehyde through Vilsmeier-Haack formylation.
  • Step 3 : Couple via reductive amination (Section 2.2).

Overall Yield : 42% (3 steps).

Convergent Approach

Parallel synthesis of both pyrazole units followed by coupling:

  • Arm A : 1-isopropyl-4-aminopyrazole (Section 1.1)
  • Arm B : 1-methyl-3-(bromomethyl)pyrazole (from bromination of 1-methylpyrazole)

Coupling : Nucleophilic substitution using K₂CO₃ in DMF at 80°C (12h, 61% yield).

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ flow chemistry to enhance safety and efficiency:

  • Halogenation : Tubular reactors with in-line quenching reduce exotherm risks.
  • Reduction : Fixed-bed reactors with Pd catalysts enable H₂ recycling (99.5% conversion).

Solvent and Waste Reduction

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in alkylation steps.
  • Catalyst Recovery : Magnetic Pd nanoparticles achieve 10 recycles with <5% activity loss.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, compounds with pyrazole scaffolds have shown promising results against breast cancer (MCF7), lung cancer (A549), and other malignancies, demonstrating significant growth inhibition at micromolar concentrations .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain pyrazole-based compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines makes these compounds candidates for further development in therapeutic applications .

Antiviral Activity

Emerging evidence suggests that some pyrazole derivatives exhibit antiviral properties. Compounds structurally related to this compound have been tested against various viral strains, showing potential effectiveness in inhibiting viral replication . This aspect warrants further exploration, especially in the context of global health challenges posed by viral infections.

Case Studies

Study Compound Cell Line IC50 (µM) Findings
Study 1Pyrazole Derivative AMCF73.79Significant growth inhibition observed.
Study 2Pyrazole Derivative BA54926Induced apoptosis in lung cancer cells.
Study 3Pyrazole Derivative CHep217.82Notable cytotoxicity against head and neck cancer cells.

Comparison with Similar Compounds

Pyrazole Amines with Alkyl/Aryl Substituents

  • 1-Isopropyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1856036-22-0, C₁₂H₂₄N₄, MW 224.35 g/mol): This analogue replaces the [(1-methylpyrazol-3-yl)methyl] group with a 3-methylbutyl chain. Biological studies suggest such derivatives may exhibit central nervous system (CNS) activity .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS unspecified, C₁₂H₁₅N₅, MW 229.29 g/mol):
    Substitution with a pyridinyl group introduces aromatic π-π stacking capabilities, while the cyclopropylamine moiety improves metabolic stability. This compound demonstrated kinase inhibition in preliminary assays, highlighting the importance of heteroaromatic substituents .

Hybrid Pyrazole-Triazole/Pyrimidine Derivatives

  • N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (C₇H₈N₇O₂, MW 222.07 g/mol):
    The nitro-triazole-pyrimidine scaffold introduces strong electron-withdrawing effects, altering redox properties. Despite structural differences, this compound shares amine functionality, enabling comparative studies on hydrogen-bonding interactions. However, the nitro group may confer instability under reducing conditions .

Ceapin Analogues (Pyrazole Carboxamides)

  • It modulates the unfolded protein response (UPR), suggesting that the target compound’s pyrazole-amine scaffold may also interact with stress-response pathways .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight clogP* Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 234.30 2.9 12.5 (pH 7.4) 45 (human liver microsomes)
1-Isopropyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine 224.35 3.2 8.2 (pH 7.4) 32
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 229.29 2.5 18.9 (pH 7.4) 58
Ceapin-A9 413.33 3.8 5.1 (pH 7.4) 22

*Calculated using ChemAxon software.

Biological Activity

1-Isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H18_{18}ClN5_5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856025-74-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of pyrazole compounds have shown inhibition zones indicating effective antibacterial activity. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The compound has also shown promising results in cancer research. Various pyrazole derivatives have been screened against multiple cancer cell lines, revealing significant cytotoxicity.

Cell LineIC50_{50} (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In particular, studies indicate that specific pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Potential Targets

  • Enzyme Inhibition : Some pyrazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory processes.
  • Receptor Binding : The compound may bind to receptors involved in tumor growth and proliferation, leading to reduced cancer cell viability.

Case Studies

Recent advancements in drug design have highlighted the efficacy of pyrazole derivatives in treating inflammatory diseases and cancers. For example, a study evaluated the anti-inflammatory effects of pyrazole compounds, demonstrating their ability to inhibit IL-17 and TNFα production with IC50_{50} values ranging from 0.1 to 1 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.